molecular formula C13H14N4S B3040157 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile CAS No. 1638696-03-3

2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile

Cat. No.: B3040157
CAS No.: 1638696-03-3
M. Wt: 258.34 g/mol
InChI Key: HXMQYBJDVQQKED-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile is a heterocyclic compound that features a benzothiazole core substituted with a piperazine ring and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Piperazin-1-yl)benzo[d]thiazole: Similar structure but lacks the nitrile group.

    2-(4-Methylpiperazin-1-yl)benzo[d]oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-(2-Benzothiazolyl)piperazine: Similar structure but with different substitution patterns.

Uniqueness

2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile is unique due to the presence of both the piperazine ring and the nitrile group, which contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups allows for versatile modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-16-4-6-17(7-5-16)13-15-11-8-10(9-14)2-3-12(11)18-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMQYBJDVQQKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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